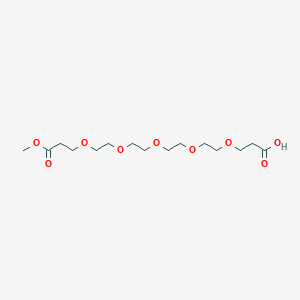
Säure-PEG5-Mono-methylester
Übersicht
Beschreibung
Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs , which are molecules that contain two different ligands connected by a linker .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways . In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular formula of Acid-PEG5-mono-methyl ester is C15H28O9 . Its exact mass is 352.17 g/mol and its molecular weight is 352.380 g/mol .Chemical Reactions Analysis
Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of Acid-PEG5-mono-methyl ester is 352.38 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 19 . The topological polar surface area is 110 Ų .Wissenschaftliche Forschungsanwendungen
Kosmetikindustrie
Polyglycolester (PEGs), wie beispielsweise Säure-PEG5-Mono-methylester, werden in der Kosmetikindustrie als Emulgatoren, Netzmittel und Viskositätsmodifikatoren verwendet {svg_1}. Sie wurden als Alternative zu ethoxylierten Glykol-basierten nichtionischen Tensiden vorgeschlagen, da Sicherheitsbedenken bestehen {svg_2}.
Pharmazeutische Industrie
In der pharmazeutischen Industrie werden PEGs aufgrund ihrer emulgierenden Eigenschaften verwendet. Die Carbonsäure von this compound kann in Gegenwart von Aktivatoren wie EDC und DCC mit primären Aminen umgesetzt werden, um stabile Amide zu bilden {svg_3}.
Lebensmittelindustrie
In der Lebensmittelindustrie werden PEGs als Emulgatoren eingesetzt. Sie helfen, Zutaten zu mischen, die sich sonst trennen würden, wie z. B. Öl und Wasser, wodurch die Textur und Konsistenz der Produkte verbessert werden {svg_4}.
Textilindustrie
PEGs werden als umweltfreundliche Alternative zu den bestehenden Emulgatoren in der Textilindustrie angepriesen. Der Rohstoff für die Synthese wird aus pflanzlichen Ölen gewonnen, die nachwachsend sind, wodurch sie umweltfreundliche Tenside darstellen {svg_5}.
Produkte für die Körperpflege
In Körperpflegeprodukten werden PEGs aufgrund ihrer emulgierenden und netzenden Eigenschaften verwendet. Sie tragen dazu bei, die Textur und Anwendung von Produkten zu verbessern {svg_6}.
Organische Synthese
Ester von Carbonsäuren, wie beispielsweise this compound, sind nicht nur nützliche synthetische Vorstufen in der organischen Synthese, sondern auch wichtige Bausteine in der Pharma- und Agrochemie {svg_7}.
Medizinische Chemie
Ester sind häufig vorkommende Strukturmotive, die aufgrund ihrer vielfältigen Bioaktivitäten zunehmend Anwendungen in der medizinischen Chemie finden {svg_8}.
Analytische Chemie
In der analytischen Chemie können Ester aufgrund ihrer einzigartigen chemischen Eigenschaften als Marker oder Sonden verwendet werden {svg_9}.
Wirkmechanismus
Target of Action
Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be targeted by PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Acid-PEG5-mono-methyl ester involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway affected by Acid-PEG5-mono-methyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By inducing the degradation of specific target proteins, Acid-PEG5-mono-methyl ester can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good water solubility , which could potentially enhance its bioavailability
Result of Action
The result of the action of Acid-PEG5-mono-methyl ester is the selective degradation of its target proteins . This can lead to changes in cellular processes that are regulated by these proteins . The specific molecular and cellular effects would depend on the identity of the target protein.
Action Environment
The action environment of Acid-PEG5-mono-methyl ester is the intracellular environment, where the ubiquitin-proteasome system operates . Environmental factors that could influence the action of Acid-PEG5-mono-methyl ester include the presence and activity of the E3 ubiquitin ligase and the target protein, as well as factors that affect the stability and bioavailability of the compound.
Zukünftige Richtungen
Acid-PEG5-mono-methyl ester, as a PEG-based PROTAC linker, has potential applications in the development of targeted therapy drugs . Its use in the synthesis of PROTACs could be a promising approach for the development of targeted therapy drugs .
Relevant Papers The paper titled “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the use of Acid-PEG5-mono-methyl ester in the synthesis of PROTACs . Another paper titled “A Novel Acid‐Degradable PEG Crosslinker for the Fabrication of pH‐Responsive Soft Materials” reports the design and synthesis of a novel acid-degradable polyethylene glycol-based N -hydroxysuccinimide (NHS) ester-activated crosslinker .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGMOHWEFFVQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



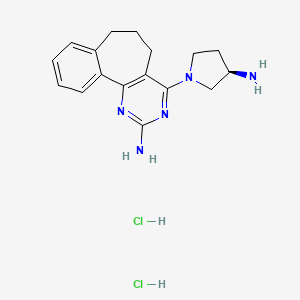
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
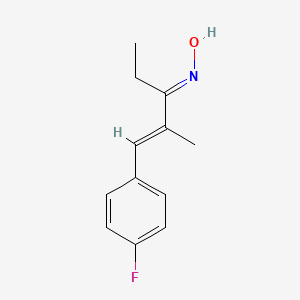
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)


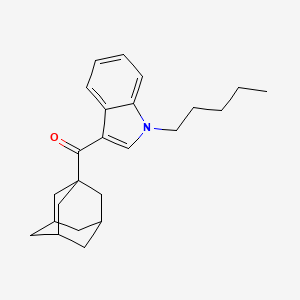
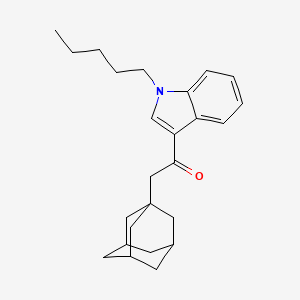

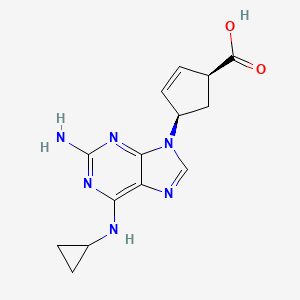

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)